Keap1-Nrf2-IN-15

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Keap1-Nrf2-IN-15 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is significant in the study of oxidative stress and its related diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. By inhibiting the Keap1-Nrf2 interaction, this compound allows Nrf2 to translocate into the nucleus and activate the expression of antioxidant and cytoprotective genes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Keap1-Nrf2-IN-15 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the necessary substituents. Common reagents used in the synthesis include bromine, potassium carbonate, and various organic solvents. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve high-throughput synthesis techniques, such as automated parallel synthesis and continuous flow chemistry. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Keap1-Nrf2-IN-15 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve optimal results .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often tested for their biological activity to identify the most potent inhibitors of the Keap1-Nrf2 interaction .

Scientific Research Applications

Keap1-Nrf2-IN-15 has a wide range of scientific research applications:

Chemistry: It is used to study the mechanisms of oxidative stress and the role of Nrf2 in cellular defense.

Biology: Researchers use this compound to investigate the regulation of antioxidant genes and the cellular response to oxidative damage.

Medicine: this compound is explored as a potential therapeutic agent for diseases related to oxidative stress, such as cancer, neurodegenerative disorders, and inflammatory conditions.

Mechanism of Action

Keap1-Nrf2-IN-15 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and targets it for ubiquitination and subsequent degradation. When this compound is present, it disrupts this interaction, allowing Nrf2 to accumulate and translocate into the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (ARE) in the promoter regions of target genes, leading to the activation of genes involved in antioxidant defense and cytoprotection .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to Keap1-Nrf2-IN-15 in their ability to modulate the Keap1-Nrf2 pathway. These include:

Bardoxolone methyl: A synthetic triterpenoid that activates Nrf2 by modifying cysteine residues on Keap1.

Sulforaphane: A naturally occurring isothiocyanate found in cruciferous vegetables that activates Nrf2 by modifying Keap1.

Dimethyl fumarate: An ester of fumaric acid that activates Nrf2 by modifying Keap1.

Uniqueness

This compound is unique in its specific inhibition of the Keap1-Nrf2 protein-protein interaction, which allows for precise modulation of the Nrf2 pathway. Unlike other compounds that activate Nrf2 through indirect mechanisms, this compound directly targets the interaction between Keap1 and Nrf2, providing a more targeted approach to modulating oxidative stress responses .

Properties

Molecular Formula |

C39H35N3O12S2 |

|---|---|

Molecular Weight |

801.8 g/mol |

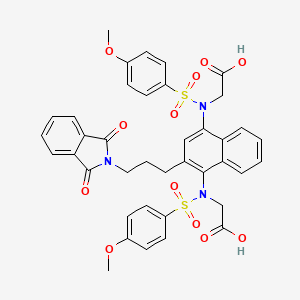

IUPAC Name |

2-[[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]-3-[3-(1,3-dioxoisoindol-2-yl)propyl]naphthalen-1-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid |

InChI |

InChI=1S/C39H35N3O12S2/c1-53-26-13-17-28(18-14-26)55(49,50)41(23-35(43)44)34-22-25(8-7-21-40-38(47)32-11-5-6-12-33(32)39(40)48)37(31-10-4-3-9-30(31)34)42(24-36(45)46)56(51,52)29-19-15-27(54-2)16-20-29/h3-6,9-20,22H,7-8,21,23-24H2,1-2H3,(H,43,44)(H,45,46) |

InChI Key |

NRGDPQSGSQBMPD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)OC)CCCN5C(=O)C6=CC=CC=C6C5=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.